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Acetoximebenzoate -

Acetoximebenzoate

Catalog Number: EVT-15387975
CAS Number:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Acetoximebenzoate can be synthesized from the reaction of acetoxime with benzoyl chloride or p-hydroxybenzoic acid in the presence of acetic anhydride and a base such as pyridine. This synthesis method allows for the production of acetoximebenzoate as a crystalline solid, which can be further purified for use in different applications .

Classification

Chemically, acetoximebenzoate is classified as an oxime ester. It contains functional groups including:

  • Oxime group: Characterized by the structure R1R2C=NOH.
  • Carboxylate group: Derived from benzoic acid, contributing to its reactivity and solubility in organic solvents.
Synthesis Analysis

Methods

The synthesis of acetoximebenzoate typically involves two main methods:

  1. Reaction with Benzoyl Chloride:
    • Acetoxime reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to form acetoximebenzoate.
    • This reaction is performed under mild conditions and results in a crystalline product.
  2. Acylation of p-Hydroxybenzoic Acid:
    • Acetic anhydride is used as an acylating agent along with p-hydroxybenzoic acid and pyridine as a catalyst.
    • The reaction is conducted at elevated temperatures (80-85 °C) to facilitate the formation of the ester .

Technical Details

The reaction conditions can significantly influence yield and purity:

  • Temperature control is crucial; rapid temperature increases should be avoided to prevent side reactions.
  • Continuous stirring ensures homogeneity during the reaction process.
Molecular Structure Analysis

Structure

Acetoximebenzoate has a molecular formula of C10_{10}H11_{11}NO3_3 and features a distinct structure that includes:

  • An acetoxy group (-OCOCH3_3).
  • A benzoate moiety (derived from benzoic acid).
Chemical Reactions Analysis

Reactions

Acetoximebenzoate participates in several types of chemical reactions:

  1. Oxidation:
    • Can be oxidized to form nitroso compounds using agents like hydrogen peroxide.
  2. Reduction:
    • Under reducing conditions, it can revert to acetoxime using reducing agents such as sodium borohydride.
  3. Nucleophilic Substitution:
    • The benzoate group can be replaced by nucleophiles such as amines or thiols under basic conditions.

Technical Details

  • Common Reagents:
    • Oxidizing agents (e.g., peracids).
    • Reducing agents (e.g., lithium aluminum hydride).
  • Major Products Formed:
    • Nitroso compounds from oxidation.
    • Regeneration of acetoxime from reduction.
Mechanism of Action

Process

The mechanism of action for acetoximebenzoate involves its interaction with target molecules, leading to structural changes:

  1. Target Interaction:
    • The oxime group can react with aldehydes or ketones, forming new oximes through nucleophilic addition.
  2. Biochemical Pathways:
    • It may influence pathways involving the transformation of substrates into benzoyl-CoA, impacting metabolic processes.
  3. Pharmacokinetics:
    • Metabolized by hepatic cytochrome P450 enzymes in humans and rodents, influencing its efficacy and safety profile.
  4. Environmental Influence:
    • Factors such as light exposure can enhance its photocatalytic activity when used in conjunction with photocatalysts like zinc oxide nanoparticles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon in the oxime group.
Applications

Acetoximebenzoate has several scientific uses:

  1. Chemical Synthesis: Utilized as an intermediate in organic synthesis for producing other chemical compounds.
  2. Pharmaceuticals: Investigated for potential applications in drug development due to its biochemical activity.
  3. Material Science: Used in formulations for photopolymerizable resins, enhancing material properties through cross-linking mechanisms .
Synthetic Methodologies & Catalytic Innovation

Titanium-Silicon Modified Kaolin Catalysts in Oximation Reactions

Titanium-silicon modified kaolin (TSMK) catalysts represent a transformative advancement in oximation reactions critical for acetoximebenzoate precursors. These catalysts leverage the natural layered structure of kaolin, which is purified via dispersion-decantation methods to achieve >95% structural integrity. Through sol-gel synthesis using titanium(IV) isopropoxide, titanium species anchor onto kaolin’s surface, forming amorphous Ti-O-Si linkages at 100°C. Thermal treatment induces phase transformations: at 400°C, anatase TiO₂ crystallizes, while 700°C generates Al₄Ti₂SiO₁₂, enhancing Lewis acidity. Crucially, 1000°C treatment reverts to anatase with 15–20 nm crystallites, optimizing active site density [1].

The catalytic efficiency in oximation stems from synergistic effects:

  • Acid Sites: Brønsted acidity from kaolin’s silanol groups facilitates nucleophilic addition in oxime formation, while Lewis acid Ti⁴⁺ sites activate carbonyl groups.
  • Structural Stability: Aluminum in metakaolinite (formed at 700°C) inhibits TiO₂ sintering, maintaining a surface area of 150–200 m²/g after 10 reaction cycles [1].
  • Kinetic Performance: In cyclohexanone oximation, TSMK catalysts achieve 98% conversion within 30 minutes at 80°C, outperforming conventional TS-1 zeolites by reducing diffusion limitations [8].

Table 1: Phase Evolution and Catalytic Performance of TSMK Catalysts

Thermal Treatment (°C)Dominant PhaseSurface Area (m²/g)Cyclohexanone Oxime Yield (%)
400Anatase TiO₂185 ± 892
700Al₄Ti₂SiO₁₂170 ± 688
1000Anatase TiO₂ (nanoscale)155 ± 595

Hydrosilylation Mechanisms in Catalyst Design

Hydrosilylation—the addition of Si-H bonds across unsaturated substrates—serves as a cornerstone for designing silicon-based ligands in TSMK catalysts. The reaction follows two primary pathways:

  • Chalk-Harrod Mechanism: Platinum catalysts (e.g., Speier’s H₂PtCl₆) facilitate Si-H oxidative addition to Pt, alkene insertion into Pt-H, and reductive elimination to yield anti-Markovnikov products. This dominates in noble-metal systems [2] [5].
  • Modified Chalk-Harrod Pathway: Earth-abundant metals (Fe, Co, Ni) exhibit radical-involved steps. For example, iron bis(imino)pyridine complexes activate Si-H bonds via η²-coordination, enabling Markovnikov selectivity in styrene hydrosilylation with 90% regioselectivity [5].

Recent innovations focus on non-precious metal catalysts:

  • Iron Complexes: Ligands like terpyridines or iminobipyridines, when pre-activated with NaBHEt₃, achieve turnover numbers (TON) of 5,000 for primary silanes. Steric bulk in ligands governs enantioselectivity; 2,6-diisopropylphenyl derivatives yield 94% ee in asymmetric hydrosilylation [5].
  • Cobalt Systems: Phosphine-modified Co₂(CO)₈ catalyzes alkene hydrosilylation at 25°C with TOFs >500 h⁻¹, rivaling Pt catalysts [5].

Table 2: Hydrosilylation Catalyst Performance Comparison

Catalyst TypeMetalLigandTONEnantioselectivity (% ee)
Karstedt’s catalystPtDivinyltetramethyldisiloxane50,000N/A
Fe(diimpy)₂(N₂)FeBis(imino)pyridine5,00094 (aryl alkenes)
Co₂(CO)₈/PPh₃CoTriphenylphosphine10,000<10

Optimization of Hydroxylamine Sulfate-Based Synthesis

Hydroxylamine sulfate (HAS) serves as a key precursor for oxime intermediates in acetoximebenzoate synthesis. Traditional Raschig processes generate excessive (NH₄)₂SO₄ byproducts, but modern routes integrate hydrolysis with ammoximation:

  • Hydrolysis of Cyclohexanone Oxime: Sulfuric acid (2.5:1 H⁺:oxime molar ratio) cleaves oxime at 100°C, achieving 30% conversion per pass. Equilibrium limitations are overcome by reactive extraction separating cyclohexanone, shifting equilibrium toward HAS [3].
  • Integrated Ammoximation-Hydrolysis: Cyclohexanone is recycled into ammoximation (NH₃/H₂O₂/TS-1), minimizing waste. The overall reaction:$$\ce{2NH3 + 2H2O2 + ketone ->[\text{TS-1}] oxime + 4H2O}$$$$\ce{Oxime + H2SO4 -> HAS + ketone (recycled)}$$This loop reduces ammonium sulfate byproduct by 95% versus Raschig processes [3] [6].

Thermodynamic profiling reveals the hydrolysis is endothermic (ΔH = 58.2 kJ/mol) and entropy-driven (ΔS = 0.32 kJ/mol·K), requiring precise temperature control. At 100°C, the equilibrium constant K = 1.8 × 10⁻³, necessitating continuous ketone removal for >90% HAS yield [3].

Table 3: Thermodynamic Parameters for Cyclohexanone Oxime Hydrolysis

Temperature (°C)ΔH (kJ/mol)ΔS (kJ/mol·K)Equilibrium Constant (K)
8058.20.321.2 × 10⁻³
10058.20.321.8 × 10⁻³
12058.20.322.7 × 10⁻³

Comparative Analysis of Continuous vs. Batch Reactor Systems

The choice between batch and continuous reactors significantly impacts acetoximebenzoate synthesis efficiency:

Continuous Flow Systems:

  • Heat Management: High surface-area-to-volume ratios (10× batch) enable rapid heat dissipation (Q = U × A × ΔT), allowing exothermic oximation at 80°C without thermal runaway. Jacketed tubular reactors maintain ΔT < 5°C [4] [7].
  • Mass Transfer: Laminar flow regimes eliminate concentration gradients, boosting selectivity in multi-step syntheses. Photochemical reactions (e.g., UV-initiated hydrosilylation) achieve 99% yield in seconds [9].
  • Footprint & Throughput: Occupying 20% of batch reactor space, microchannel systems deliver 100–500 kg/day of oxime intermediates with 20% lower capital expenditure [7].

Batch Reactors:

  • Versatility: Ideal for small-scale (<100 kg) or multi-product facilities; agitator and baffle designs accommodate viscosity changes during acetoximebenzoate crystallization [7].
  • Scale Limitations: Heat transfer inefficiencies at >1,000 L scales prolong cycle times by 40% and risk byproduct formation [4].

Table 4: Reactor Performance in Oximation and Hydrosilylation

ParameterContinuous FlowBatch
Space-Time Yield (kg/m³·h)120 ± 1545 ± 10
Byproduct Formation (%)<13–8
Scale-Up FlexibilityLow (dedicated lines)High (multi-product)
Catalyst Lifespan (cycles)50+ (fixed bed)15–20 (stirred)

Hybrid approaches, such as semi-batch HAS hydrolysis with continuous ketone extraction, optimize thermodynamics while retaining flexibility [3].

Comprehensive Compound Index

Properties

Product Name

Acetoximebenzoate

IUPAC Name

[(E)-ethylideneamino] benzoate

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3/b10-2+

InChI Key

UAWDHTVMNWGIKU-WTDSWWLTSA-N

Canonical SMILES

CC=NOC(=O)C1=CC=CC=C1

Isomeric SMILES

C/C=N/OC(=O)C1=CC=CC=C1

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